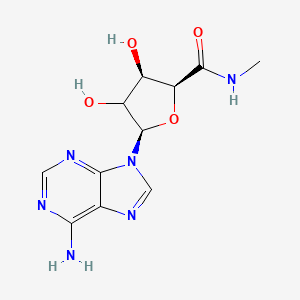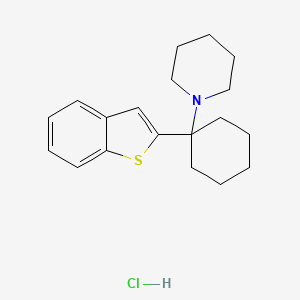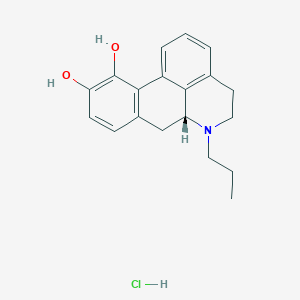
5'-N-Methyl carboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-N-Methyl carboxamidoadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the 5’-hydroxymethyl group with an N-methylcarboxamido group. It has a molecular formula of C11H14N6O4 and a molecular weight of 294.27 g/mol . The compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-N-Methyl carboxamidoadenosine typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using a coupling reagent such as propanephosphonic acid anhydride (T3P). This reaction is carried out under mild conditions, resulting in moderate to good yields .
Industrial Production Methods: Industrial production of 5’-N-Methyl carboxamidoadenosine follows similar synthetic routes but on a larger scale. The process involves the activation of carboxylic acid substrates and subsequent amidation with methylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-N-Methyl carboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamidoadenosine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5’-N-Methyl carboxamidoadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5’-N-Methyl carboxamidoadenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterase activity, resulting in various physiological effects . Additionally, the compound activates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in its neuroprotective effects .
Comparison with Similar Compounds
N-Ethyl-5’-carboxamidoadenosine: This compound is similar in structure but has an ethyl group instead of a methyl group at the carboxamido position.
5’-N-Cyclopropylcarboxamidoadenosine: Another derivative with a cyclopropyl group at the carboxamido position.
Uniqueness: 5’-N-Methyl carboxamidoadenosine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate adenosine receptors and activate the MAPK pathway makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N6O4 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)/t5-,6?,7+,11-/m1/s1 |
InChI Key |
PLYRYAHDNXANEG-MYLVMTIQSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)
![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763471.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763491.png)
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B10763496.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763502.png)
![sodium;(4aR,6S,7S,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763503.png)
![Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763515.png)
![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)
